Dothiepin sulfoxide

Catalog No.
S621004
CAS No.
1447-71-8
M.F
C19H21NOS
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dothiepin sulfoxide

CAS Number

1447-71-8

Product Name

Dothiepin sulfoxide

IUPAC Name

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

NBNPVRZHUPMVQS-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Synonyms

dothiepin S-oxide, dothiepin S-oxide monosuccinate, dothiepin S-oxide, (E)-isomer, dothiepin sulfoxide

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Clinical Chemistry

Application Summary: Dothiepin sulfoxide, along with other second-generation antidepressants, is used in the analysis of plasma samples. This is done using a method called Gas Chromatography with Nitrogen–Phosphorus Detection .

Method of Application: The patient’s alkalinized specimen (1 mL of a 20% ammonia solution mixed with an equal volume of serum), with added protriptyline as internal standard (IS) (15 μL of a 10 mg/L working solution in ethanol), is extracted in a one-step procedure with hexane:dichloromethane:isoamyl alcohol (57:42:1 by vol). The residue is dissolved in 50 μL of ethanol and directly chromatographed .

Results or Outcomes: The method gives a linear response to at least 2000 μg/L. The limits of detection ranged between 0.2 and 2.0 μg/L and the limit of quantification was established as between 0.5 and 5.0 μg/L (n = 5). Intraassay and between-day CVs were ≤10% (n = 10). The mean overall absolute recoveries (n = 5) ranged from 65% (medifoxamine) to 97% (fluoxetine) .

Neuropharmacology

Application Summary: Dothiepin and its metabolite, northiaden, are studied for their effects on the reuptake of biogenic amines and on receptor binding .

Results or Outcomes: Dothiepin and northiaden are also 5-HT2 receptor antagonists. The slow elimination rate of northiaden (36–46 hr) compared to dothiepin (14–24 hr) suggests that northiaden contributes significantly to the therapeutic effect of dothiepin .

Dothiepin sulfoxide, also known as dosulepin, is a tricyclic antidepressant that has gained recognition for its pharmacological properties. It is characterized by its dibenzothiepine structure, which consists of three fused rings with a side chain. This compound is primarily used in the treatment of depression and anxiety disorders. Dothiepin sulfoxide is a metabolite of dothiepin, formed through the oxidation process, and it retains some biochemical properties similar to its parent compound, although it exhibits reduced biological activity.

  • Oxidation: It can be further oxidized to form dothiepin sulfone.
  • Reduction: Under specific conditions, it can be reduced back to dothiepin.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of various substituted derivatives.

Common reagents for these reactions include hydrogen peroxide and peracids for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are utilized for reduction processes. The reaction conditions typically involve organic solvents and controlled temperatures to ensure optimal yield and purity of the final product .

The synthesis of dothiepin sulfoxide involves the oxidation of dothiepin using oxidizing agents such as hydrogen peroxide or peracids. The reaction is typically conducted in an organic solvent like dichloromethane at temperatures ranging from 0°C to 25°C. After the reaction, purification methods such as chromatography are employed to isolate dothiepin sulfoxide .

In industrial settings, continuous flow reactors may be used to enhance consistency and yield during production .

Dothiepin sulfoxide has several applications in scientific research:

  • Pharmacokinetics: It is studied for understanding the metabolism and pharmacokinetic profiles of tricyclic antidepressants.
  • Toxicology: Research focuses on investigating the toxicological effects associated with dosulepin and its metabolites.
  • Analytical Chemistry: It aids in developing methods for detecting and quantifying dosulepin and its metabolites in biological samples .

Dothiepin sulfoxide interacts with various receptors and transporters in the body. While it primarily inhibits serotonin and noradrenaline reuptake, it also exhibits affinity towards histamine receptors and muscarinic acetylcholine receptors, which may lead to side effects such as dry mouth . Notably, unlike its parent compound, dothiepin sulfoxide does not significantly contribute to therapeutic effects or side effects due to its reduced activity .

Several compounds share structural similarities with dothiepin sulfoxide:

  • Doxepin: Another tricyclic antidepressant that exhibits similar mechanisms of action.
  • Amitriptyline: A well-known tricyclic antidepressant that shares structural characteristics with dosulepin.

Uniqueness

Dothiepin sulfoxide is unique due to its specific metabolic pathway and longer half-life compared to dosulepin. While it shares some biochemical properties with its parent compound, its significantly reduced activity distinguishes it from other tricyclic antidepressants .

CompoundStructure TypeMechanism of ActionActivity Level
Dothiepin SulfoxideTricyclic AntidepressantSerotonin/Noradrenaline Reuptake InhibitorReduced
DoxepinTricyclic AntidepressantSerotonin/Noradrenaline Reuptake InhibitorModerate
AmitriptylineTricyclic AntidepressantSerotonin/Noradrenaline Reuptake InhibitorModerate

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Related CAS

749-48-4 (monosuccinate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

42046-35-5

Dates

Modify: 2024-04-14

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